molecular formula C34H43N5O11 B12655936 Ergosine, tartrate CAS No. 102489-76-9

Ergosine, tartrate

Cat. No.: B12655936
CAS No.: 102489-76-9
M. Wt: 697.7 g/mol
InChI Key: HMZOQWARQJANHN-NRUQAJJTSA-N
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Description

Ergosine is an ergopeptine alkaloid derived from the ergot fungus (Claviceps spp.), part of a broader class of ergot alkaloids that include ergotamine, ergocristine, and ergocryptine . These compounds share a tetracyclic ergoline backbone but differ in their peptide side chains, influencing their biological activity. Ergosine is structurally characterized by a tripeptide moiety (composed of alanine, phenylalanine, and proline) linked to the ergoline core .

Most research focuses on ergotamine tartrate, a well-established pharmaceutical compound used to treat migraines . Ergosine is primarily noted as an impurity in ergotamine tartrate formulations, with regulatory limits set for its presence .

Properties

CAS No.

102489-76-9

Molecular Formula

C34H43N5O11

Molecular Weight

697.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C30H37N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,22-,23+,24+,29-,30+;/m1./s1

InChI Key

HMZOQWARQJANHN-NRUQAJJTSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergot alkaloids, including ergosine, typically involves the fermentation of Claviceps purpurea. The process begins with the cultivation of the fungus on a suitable substrate, such as rye. The alkaloids are then extracted from the sclerotia, the hardened masses of fungal mycelium.

Industrial Production Methods: Industrial production of ergot alkaloids involves large-scale fermentation processes. The fungus is grown in controlled conditions to maximize the yield of the desired alkaloid. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain pure ergosine, tartrate .

Chemical Reactions Analysis

Types of Reactions: Ergosine, tartrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ergosine, tartrate has a wide range of scientific research applications, including:

Mechanism of Action

Ergosine, tartrate exerts its effects by interacting with various molecular targets, including adrenergic, dopaminergic, and serotonergic receptors. It acts as an agonist or antagonist at these receptors, depending on the specific receptor subtype and tissue context. This interaction leads to a range of physiological effects, including vasoconstriction, modulation of neurotransmitter release, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Ergot Alkaloids and Tartrate Derivatives

Structural and Functional Differences

Ergosine belongs to the ergopeptine subgroup, distinguished by its peptide side chain. Key comparisons with other ergot alkaloids include:

Compound Peptide Side Chain Therapeutic Use Regulatory Status (Example)
Ergosine Ala-Phe-Pro Limited; primarily a contaminant Not pharmacopeial-grade
Ergotamine Ala-Phe-Pro (modified) Migraine treatment (tartrate salt form) USP/EP standards (98.0–101.0% assay)
Ergocristine Val-Phe-Pro Research use (neurotransmitter modulation) Listed in ergotamine impurity profiles
Ergonovine No peptide chain Uterine stimulant Pharmacopeial-grade (e.g., USP)

Analytical and Pharmacological Profiles

  • Quantification Methods : Ergosine is quantified using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), often with ergotamine tartrate as a reference standard due to structural similarities .
  • Impurity Limits : In ergotamine tartrate formulations, ergosine is restricted to ≤1.0% (USP standards) .
  • Toxicity : Ergosine, like other ergot alkaloids, exhibits vasoconstrictive properties. However, its low concentration in pharmaceuticals minimizes clinical significance compared to ergotamine tartrate, which has well-defined dosing guidelines .

Tartrate Salt Comparisons

The tartrate salt form enhances solubility and stability for therapeutic delivery. While ergotamine tartrate is extensively studied, ergosine tartrate lacks comparable data. Key differences include:

Property Ergotamine Tartrate Ergosine (Free Base or Tartrate)
Solubility Highly soluble in water Limited data; likely lower solubility
Regulatory Approval FDA-approved for migraines Not approved; research use only
Synthesis Produced via fungal fermentation or synthesis Isolated as a minor byproduct

Research Findings and Data Tables

Table 1: USP Standards for Ergotamine Tartrate (vs. Ergosine as Impurity)

Parameter Ergotamine Tartrate (USP) Ergosine Allowable Limit
Assay (titration) 98.0–101.0% ≤1.0% impurity
Total Impurities ≤2.0% Not quantified as standalone

Table 2: Analytical Methods for Ergot Alkaloids

Compound Method Detection Limit Reference Standard Used
Ergosine HPLC-Fluorescence 2 ng/g (in grains) Ergotamine tartrate
Ergotamine tartrate LC-UV 0.5 µg/mL USP-grade standard

Key Observations and Gaps in Knowledge

  • Ergosine Tartrate: No direct studies or pharmacopeial monographs exist for ergosine tartrate.
  • Therapeutic Potential: Unlike ergotamine tartrate, ergosine lacks clinical applications due to its low abundance and potent toxicity at higher doses.
  • Regulatory Oversight : Ergosine is monitored only as a contaminant, whereas ergotamine tartrate is tightly regulated (e.g., EPA listing: 500 lbs RQ) .

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